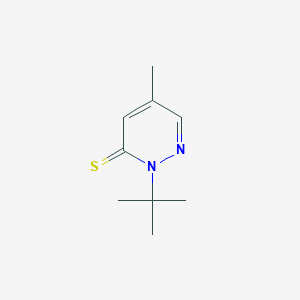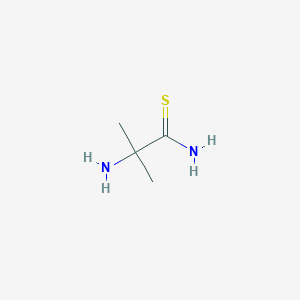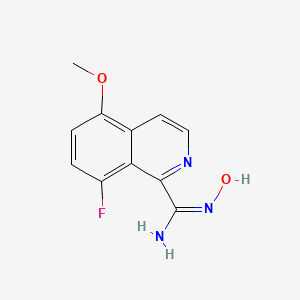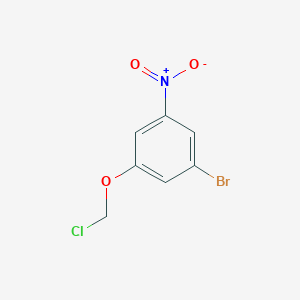
2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-thione is a heterocyclic compound with the molecular formula C9H14N2S This compound is characterized by a pyridazine ring substituted with tert-butyl and methyl groups, along with a thione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-thione typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyridazine derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydropyridazine derivatives .
Scientific Research Applications
2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes, which are being studied for potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-one: Similar structure but with a ketone group instead of a thione group.
2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-sulfoxide: An oxidized form of the thione compound.
2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-sulfone: Another oxidized derivative with a sulfone group.
Uniqueness
2-tert-Butyl-5-methyl-2,3-dihydropyridazine-3-thione is unique due to its specific substitution pattern and the presence of the thione group.
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
2-tert-butyl-5-methylpyridazine-3-thione |
InChI |
InChI=1S/C9H14N2S/c1-7-5-8(12)11(10-6-7)9(2,3)4/h5-6H,1-4H3 |
InChI Key |
JHFPVOJFYJDIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N(N=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B15256594.png)

![N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B15256612.png)
![4-[(Tert-butoxy)methyl]-6-chloro-1,3,5-triazin-2-amine](/img/structure/B15256616.png)
![1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine](/img/structure/B15256624.png)

![1-[(3-Aminocyclopentyl)methyl]-3-ethylurea](/img/structure/B15256629.png)

![2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B15256638.png)

![Methyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B15256656.png)

![8-(4-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B15256665.png)
